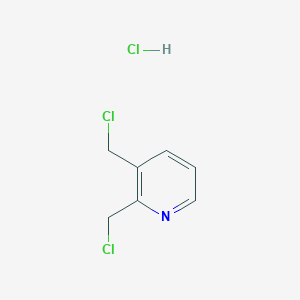

Clorhidrato de 2,3-bis(clorometil)piridina

Descripción general

Descripción

2,3-Bis(chloromethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C7H8Cl3N and its molecular weight is 212.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Bis(chloromethyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Bis(chloromethyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Orgánica

Clorhidrato de 2,3-bis(clorometil)piridina: es un reactivo versátil en la síntesis orgánica. Se utiliza en reacciones de alquilación catalizadas por bases, particularmente en la modificación de calixarenos . Estos calixarenos modificados tienen aplicaciones potenciales en la creación de estructuras moleculares complejas para productos farmacéuticos y materiales avanzados.

Investigación Farmacéutica

En la investigación farmacéutica, este compuesto se ha utilizado en la síntesis de complejos de ácido dietilentriaminopentaacético bisamida de Gd^3+ . Estos complejos son significativos porque actúan como agentes de contraste de resonancia magnética (IRM) sensibles a Zn^2±, lo que mejora la calidad de las exploraciones de IRM.

Ciencia de los Materiales

This compound: juega un papel en la ciencia de los materiales como precursor para sintetizar compuestos con propiedades magnéticas específicas . Estos materiales se pueden utilizar en diversas aplicaciones de alta tecnología, incluido el almacenamiento de datos y los dispositivos electrónicos.

Bioquímica

En bioquímica, este compuesto químico sirve como bloque de construcción para crear moléculas que pueden unirse a iones metálicos . Estas moléculas tienen aplicaciones en el estudio de metaloproteínas y enzimas, que son cruciales para comprender los procesos biológicos y desarrollar nuevos fármacos.

Química Analítica

Este compuesto se utiliza en química analítica para preparar derivados que pueden usarse como estándares o reactivos en análisis químicos . Estos derivados ayudan en la medición y detección precisas de diversas sustancias en mezclas complejas.

Mecanismo De Acción

Target of Action

Similar compounds, such as 2-chloromethylpyridine, are known to be precursors to pyridine-containing ligands , suggesting that 2,3-Bis(chloromethyl)pyridine hydrochloride may also interact with various biological targets in a similar manner.

Mode of Action

It’s known that chloromethyl groups in similar compounds can act as alkylating agents , which suggests that 2,3-Bis(chloromethyl)pyridine hydrochloride might interact with its targets through alkylation.

Biochemical Pathways

It has been used as a reactant in the preparation of an mglur5 negative allosteric modulator , indicating that it may play a role in modulating glutamate receptor activity.

Result of Action

Given its use in the synthesis of an mglur5 negative allosteric modulator , it may contribute to the modulation of glutamate receptor activity.

Análisis Bioquímico

Biochemical Properties

2,3-Bis(chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions, particularly as a reactant in the preparation of negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyridine derivatives that coordinate with metal ions through nitrogen atoms to form complexes . These interactions are crucial for the compound’s role in modulating biochemical pathways and reactions.

Cellular Effects

2,3-Bis(chloromethyl)pyridine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with mGluR5 can lead to changes in intracellular calcium levels, which in turn affects various downstream signaling pathways . Additionally, its reactivity with cellular proteins can result in modifications that alter gene expression and metabolic activities within the cell.

Molecular Mechanism

The molecular mechanism of 2,3-Bis(chloromethyl)pyridine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form complexes with metal ions through nitrogen atoms is a key aspect of its mechanism of action . This interaction can inhibit or activate specific enzymes, leading to alterations in biochemical pathways. Furthermore, the compound’s reactivity with cellular proteins can result in changes in gene expression, thereby influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Bis(chloromethyl)pyridine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature, but its reactivity may lead to gradual degradation over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects include sustained changes in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of 2,3-Bis(chloromethyl)pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular function and overall health of the animal models.

Metabolic Pathways

2,3-Bis(chloromethyl)pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound’s role in modulating metabolic flux and metabolite levels is significant, as it can influence the overall metabolic state of the cell. These interactions are crucial for understanding the compound’s impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 2,3-Bis(chloromethyl)pyridine hydrochloride within cells and tissues are essential for its biochemical activity. The compound is transported through cellular membranes and distributed to various cellular compartments . It interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell. These interactions are important for the compound’s accumulation and activity in target tissues.

Subcellular Localization

2,3-Bis(chloromethyl)pyridine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications This localization is crucial for its role in modulating biochemical pathways and cellular functions

Propiedades

IUPAC Name |

2,3-bis(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUGCZCPPAKASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

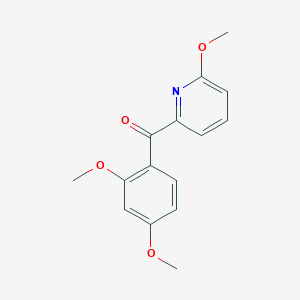

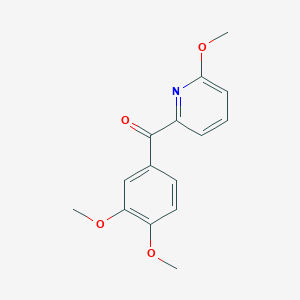

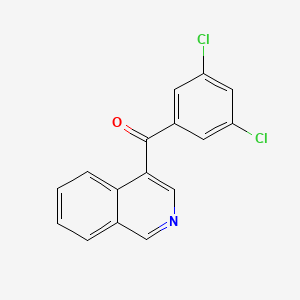

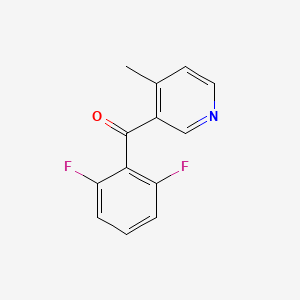

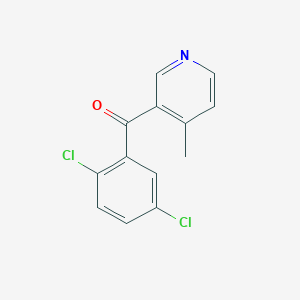

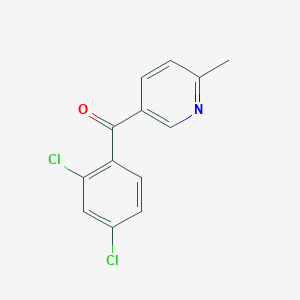

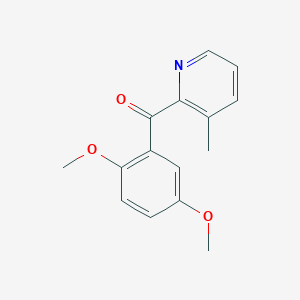

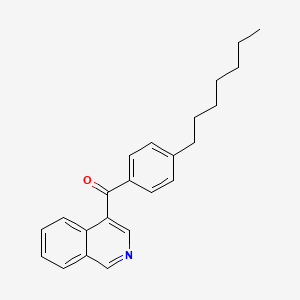

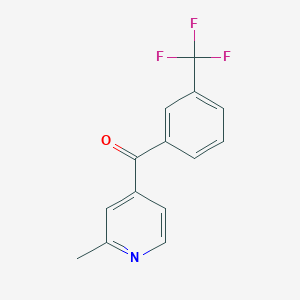

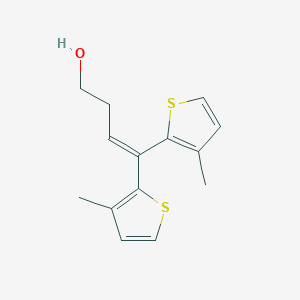

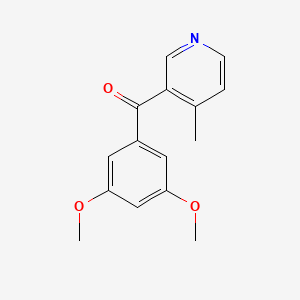

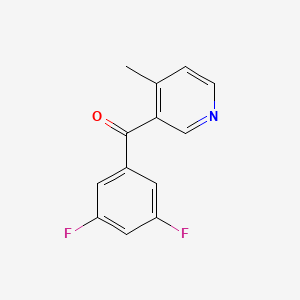

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.